1,3-Benzodioxole,5-(2-chloroethyl)-
Overview
Description
1,3-Benzodioxole,5-(2-chloroethyl)- is an organic compound that features a benzodioxole ring substituted with a 2-chloroethyl group
Mechanism of Action
Target of Action
The primary target of the compound 5-(2-Chloroethyl)-2H-1,3-Benzodioxole is the replication process of the herpes simplex virus type 1 (HSV-1) . The compound is preferentially phosphorylated by HSV-infected cells .
Mode of Action
5-(2-Chloroethyl)-2H-1,3-Benzodioxole interacts with its targets by undergoing a phosphorylation process . The end product of this process, 5-(2-Chloroethyl)-2H-1,3-Benzodioxole 5’-triphosphate, acts as a competitive inhibitor of HSV-1 DNA polymerase activity . In the absence of the natural substrate dTTP, it also serves as an alternative substrate for viral and cellular DNA polymerase .
Biochemical Pathways
The compound 5-(2-Chloroethyl)-2H-1,3-Benzodioxole affects the biochemical pathway of HSV-1 DNA synthesis . It inhibits viral DNA synthesis at the level of the viral DNA polymerization reaction . This results in a concentration-dependent inhibition of viral progeny formation .
Pharmacokinetics
The pharmacokinetics of 5-(2-Chloroethyl)-2H-1,3-Benzodioxole involves its metabolic elimination . After oral administration, the parent compound and its metabolites are isolated from urine and faeces . The compound shows rapid phosphorolysis in vitro .
Result of Action
The result of the action of 5-(2-Chloroethyl)-2H-1,3-Benzodioxole is the inhibition of the replication of HSV-1 . This is achieved through the inhibition of viral DNA synthesis, which closely parallels the inhibition of viral progeny formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole,5-(2-chloroethyl)- typically involves the reaction of 1,3-benzodioxole with 2-chloroethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole,5-(2-chloroethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole,5-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chloroethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include ethyl-substituted benzodioxoles.
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Scientific Research Applications
1,3-Benzodioxole,5-(2-chloroethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-(2-chloroethyl)-2’-deoxyuridine: An antiviral compound with a similar chloroethyl group.
Bis(2-chloroethyl) sulfide:
Uniqueness
1,3-Benzodioxole,5-(2-chloroethyl)- is unique due to its benzodioxole ring, which imparts distinct chemical properties and potential biological activities compared to other chloroethyl-substituted compounds.
Properties
IUPAC Name |
5-(2-chloroethyl)-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVIYUCTLBXCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578539 | |
Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23808-46-0 | |
Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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